molecular formula C12H20N2O B13362815 (1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol

(1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol

Cat. No.: B13362815
M. Wt: 208.30 g/mol
InChI Key: IYRJOXOSRJODCP-DTIOYNMSSA-N
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Description

(1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol is a chiral compound that features a cyclohexanol moiety substituted with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Cyclohexanol Derivative Preparation: The cyclohexanol derivative can be prepared through the reduction of cyclohexanone using a reducing agent such as sodium borohydride.

    Coupling Reaction: The final step involves coupling the imidazole ring with the cyclohexanol derivative under basic conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol can undergo oxidation to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes due to its imidazole ring.

    Receptor Binding: The compound can bind to certain receptors, influencing biological pathways.

Medicine

    Drug Development: Potential use in developing drugs for treating infections or metabolic disorders.

    Diagnostics: Utilized in diagnostic assays due to its specific binding properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The cyclohexanol moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-(2-Methyl-1H-imidazol-1-yl)cyclohexan-1-ol
  • (1S)-2-(2-Ethyl-1H-imidazol-1-yl)cyclohexan-1-ol
  • (1S)-2-(2-Propyl-1H-imidazol-1-yl)cyclohexan-1-ol

Uniqueness

(1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The isopropyl group on the imidazole ring can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

(1S)-2-(2-propan-2-ylimidazol-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H20N2O/c1-9(2)12-13-7-8-14(12)10-5-3-4-6-11(10)15/h7-11,15H,3-6H2,1-2H3/t10?,11-/m0/s1

InChI Key

IYRJOXOSRJODCP-DTIOYNMSSA-N

Isomeric SMILES

CC(C)C1=NC=CN1C2CCCC[C@@H]2O

Canonical SMILES

CC(C)C1=NC=CN1C2CCCCC2O

Origin of Product

United States

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